N1-(4-Fluorobenzyl)benzene-1,2-diamine
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Overview
Description
N1-(4-Fluorobenzyl)benzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2. It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms is replaced by a 4-fluorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Fluorobenzyl)benzene-1,2-diamine typically involves the reaction of 1,2-benzenediamine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Fluorobenzyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N1-(4-Fluorobenzyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N1-(4-Fluorobenzyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine, 4-methyl-: Similar structure but with a methyl group instead of a 4-fluorophenylmethyl group.
1,2-Benzenediamine: The parent compound without any substituents.
Uniqueness
N1-(4-Fluorobenzyl)benzene-1,2-diamine is unique due to the presence of the 4-fluorophenylmethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7191-70-0 |
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Molecular Formula |
C13H13FN2 |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-N-[(4-fluorophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H13FN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |
InChI Key |
BNJVETMIOJOROO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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